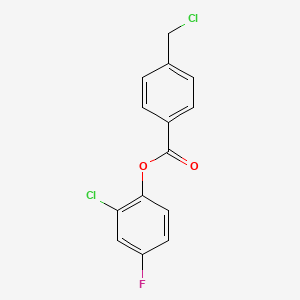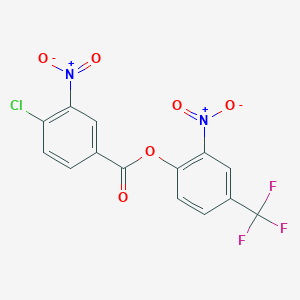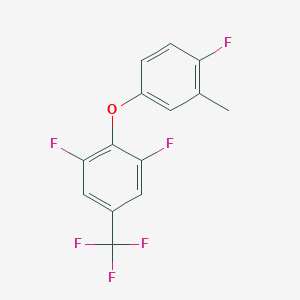
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene
Descripción general
Descripción
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene, also known as DCPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied in the fields of cancer research, neurobiology, and pharmacology. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to inhibit the activity of a specific protein, called TRPC5, which plays a crucial role in cancer cell proliferation and migration. Therefore, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been identified as a potential anti-cancer drug candidate. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been shown to modulate the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has also been studied in pharmacology, where it has been found to have anti-inflammatory effects.
Mecanismo De Acción
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene exerts its effects by inhibiting the activity of TRPC5 channels, which are calcium-permeable ion channels that are involved in various physiological processes. TRPC5 channels are overexpressed in cancer cells, and their activity is associated with cancer cell proliferation and migration. By inhibiting the activity of TRPC5 channels, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can prevent cancer cell growth and metastasis. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene modulates the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. In pharmacology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to have anti-inflammatory effects by inhibiting the activity of TRPC5 channels in immune cells.
Biochemical and Physiological Effects
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been shown to have significant effects on cellular and physiological processes. It inhibits the activity of TRPC5 channels, which are involved in calcium signaling, cell proliferation, and migration. In cancer cells, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene inhibits the activity of TRPC5 channels, leading to decreased cancer cell proliferation and migration. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene modulates the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. In pharmacology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to have anti-inflammatory effects by inhibiting the activity of TRPC5 channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has several advantages for lab experiments. It is a potent and selective inhibitor of TRPC5 channels, making it an ideal tool for studying the role of TRPC5 channels in various physiological processes. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene is also relatively easy to synthesize, making it more accessible for scientific research. However, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has significant potential for future research and development. One possible direction is the optimization of 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene synthesis to increase yield and purity. Another direction is the development of 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene derivatives with improved solubility and selectivity. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can also be used as a tool for studying the role of TRPC5 channels in various physiological processes. Furthermore, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can be developed as a potential anti-cancer drug candidate or as a therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
1,3-difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c1-7-4-9(2-3-10(7)15)21-13-11(16)5-8(6-12(13)17)14(18,19)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIDQUVKSVGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)
![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)


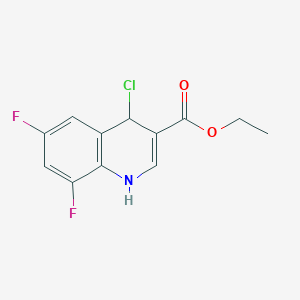

![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)

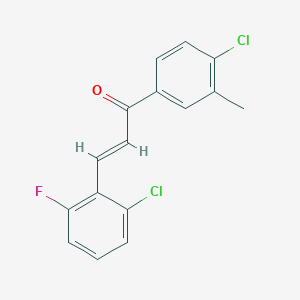
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
